molecular formula C7H7N3O2 B6282197 6-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 5915-17-3

6-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No. B6282197
CAS RN: 5915-17-3
M. Wt: 165.1
InChI Key:
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Description

6-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (EDTPC) is an organic compound belonging to the class of pyrimidine-based nitriles. It is a colorless, crystalline solid with a melting point of 118-119°C and a boiling point of 330°C. EDTPC is a versatile synthetic intermediate used in the synthesis of various compounds, such as pharmaceuticals, herbicides, and dyes. EDTPC has been studied extensively and has been found to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.

Mechanism of Action

The mechanism of action of 6-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is not yet fully understood. However, it is believed that 6-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. It is also believed that 6-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile may have an effect on the expression of genes involved in inflammation and cell growth.
Biochemical and Physiological Effects
6-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity against a wide range of bacteria and fungi, as well as anti-inflammatory and analgesic properties. It has also been shown to have a cytotoxic effect on various cancer cell lines, as well as an inhibitory effect on the growth of these cells. Additionally, 6-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been shown to have an inhibitory effect on the expression of genes involved in inflammation and cell growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in laboratory experiments is its low cost and ease of synthesis. Additionally, it has been shown to have a wide range of biological activities, which makes it a versatile synthetic intermediate. However, 6-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is known to be toxic and should be handled with caution in the laboratory. Additionally, its mechanism of action is not yet fully understood, which may limit its use in certain applications.

Future Directions

There are numerous potential future directions for the study of 6-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. Further research is needed to better understand its mechanism of action and to explore its potential applications in various scientific fields. Additionally, further research is needed to explore the potential use of 6-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile as a cancer chemopreventive agent and to investigate its potential use in the synthesis of biodegradable polymers and as a catalyst in organic reactions. Additionally, further research is needed to explore the potential use of 6-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in the synthesis of pharmaceuticals, herbicides, and dyes.

Synthesis Methods

The synthesis of 6-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is typically achieved through a three-step reaction sequence that involves the reaction of ethylenediamine with carbon disulfide, followed by the reaction of the resulting ethylenedithiocarbamate with ethyl chloroformate, and finally the reaction of the resulting ethylenedithiocarbamate with carbon disulfide. The reaction is carried out in anhydrous conditions, with the use of a drying agent such as magnesium sulfate. The reaction yields a white crystalline solid which is then purified by recrystallization.

Scientific Research Applications

6-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been studied extensively for its potential applications in various scientific fields. It has been shown to have antimicrobial activity against a wide range of bacteria and fungi, as well as anti-inflammatory and analgesic properties. 6-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has also been studied for its potential use as a cancer chemopreventive agent, as well as its ability to inhibit the growth of various cancer cell lines. It has been used in the synthesis of various pharmaceuticals, herbicides, and dyes. Additionally, 6-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been studied for its potential use in the synthesis of biodegradable polymers and as a catalyst in organic reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves the condensation of ethyl acetoacetate with urea followed by cyclization and dehydration reactions.", "Starting Materials": [ "Ethyl acetoacetate", "Urea", "Sodium ethoxide", "Acetic anhydride", "Phosphorus pentoxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with urea in the presence of sodium ethoxide to form ethyl 2-amino-4,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.", "Step 2: The resulting product is cyclized by heating with acetic anhydride to form 6-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.", "Step 3: The carboxylic acid is dehydrated using phosphorus pentoxide in methanol to form 6-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.", "Step 4: The product is purified by recrystallization from water." ] }

CAS RN

5915-17-3

Product Name

6-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Molecular Formula

C7H7N3O2

Molecular Weight

165.1

Purity

95

Origin of Product

United States

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